molecular formula C12H10 B1443631 Biphenyl-13C12 CAS No. 104130-36-1

Biphenyl-13C12

Cat. No. B1443631
M. Wt: 166.12 g/mol
InChI Key: ZUOUZKKEUPVFJK-WCGVKTIYSA-N
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Description

Biphenyl-13C12 is a synthetic organic compound that plays a significant role in scientific research and industry. It has a linear formula of 13C6H5-13C6H5 and a molecular weight of 166.12 .


Synthesis Analysis

Biphenyl derivatives can be synthesized through several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of Biphenyl-13C12 is represented by the SMILES string [13cH]1 [13cH] [13cH] [13c] ( [13cH] [13cH]1)- [13c]2 [13cH] [13cH] [13cH] [13cH] [13cH]2 .


Chemical Reactions Analysis

Biphenyl derivatives undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Biphenyl-13C12 is a solid with a melting point of 70-72 °C (lit.) .

Scientific Research Applications

  • Precursor Reactions in Synthesis : Biphenyl-13C12 plays a role in precursor reactions for synthesizing polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDF) on fly ash. Isotopically labeled PCDD/PCDF, including Biphenyl-13C12 structures, were analyzed to understand the formation process of dioxins and furans, indicating the condensation of phenyl rings in the synthesis process (Stieglitz et al., 1997).

  • Gas Chromatographic-Mass Spectrometric Analysis : 13C12-Substituted Biphenyl has been used as an internal standard in the qualitative and quantitative analysis of polychlorinated biphenyls (PCBs) in soil samples, aiding in determining the biodegradation efficiency of individual PCBs (Kubátová et al., 1996).

  • Synthesis of Isotopically Labeled Compounds : The synthesis of isotopically labeled polychlorinated biphenyls, including Biphenyl-13C12, has been described for use as recovery surrogates and internal standards in various complex matrices. This is crucial for accurate PCB determination in environmental and biological samples (Roth et al., 1987).

  • DNA-Stable Isotope Probing : In a study exploring the genetic properties of bacteria growing on biphenyl in polychlorinated biphenyl-contaminated environments, [13C]biphenyl was used as a tracer. This approach facilitated the retrieval of functional genes from uncultivated organisms capable of PCB metabolism, highlighting the utility of Biphenyl-13C12 in microbial ecology (Sul et al., 2009).

  • Metagenomic Integration for Soil Decontamination : Integrating isotopic probing with multi-omics approaches, Biphenyl-13C12 was employed to trace the flow of pollutant-derived carbon into active cells in contaminated soils. This study revealed novel clades of soil biphenyl degraders and their ecological roles, emphasizing the importance of Biphenyl-13C12 in environmental biotechnology (Chen et al., 2021).

Safety And Hazards

Biphenyl-13C12 may cause skin irritation, serious eye irritation, and respiratory irritation. It may be fatal if swallowed and enters airways .

properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienyl(1,2,3,4,5,6-13C6)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOUZKKEUPVFJK-WCGVKTIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745917
Record name (~13~C_12_)-1,1'-Biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.120 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenyl-13C12

CAS RN

104130-36-1
Record name (~13~C_12_)-1,1'-Biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104130-36-1
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

It would be desirable to be able to prepare 4-chlorobiphenyl in a single step from biphenyl and chlorine. According to U.S. Pat. No. 1,890,427, this is possible by chlorination of biphenyl in chlorobenzene in the presence of metallic iron as catalyst. However, this gives a mixture comprising 4-chlorobiphenyl, 3-chlorobiphenyl, 2-chlorobiphenyl and unreacted biphenyl. The separation of this mixture is very complicated. For separating off one isomer, the reference describes crystallization from noneutectic mixtures above the freezing point of the eutectic. This means that separation of the entire mixture makes it necessary to carry out a complicated sequence of distillation and crystallization steps. Czech. Chem. Prum., 30(10), 529-32 (1980) confirms this. To achieve purities of greater than 99%, the latter reference describes the following steps to be carried out in succession for the separation of mixtures comprising 2-, 3- and 4-chlorobiphenyl: 1. distillation, 2. crystallization of the fractions from the distillation and 3. recrystallization of the fractions from the crystallization from ethanol.
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Synthesis routes and methods II

Procedure details

More specifically, an intermediate transfer coating dispersion was prepared by providing a mixture of Special Carbon Black 4, available from Orion Chemicals, the polyamic acid of biphenyl tetracarboxylicdianhydride/phenylenediamine in N-methyl-2-pyrrolidone (NMP) (about 17 weight percent of solids), and not that readily soluble in the NMP solvent the leveling agent NOVEC™ FC-4432, a fluoro surfactant available from 3M, and which mixture was stirred and subjected to ball milling with 2 millimeter stainless steel shots via an Attritor grinding mill for 18 hours. There resulted a coating dispersion of the polyamic acid of biphenyl tetracarboxylicdianhydride/phenylenediamine/carbon black/leveling agent dispersed in NMP, where the weight ratio of polyamic acid of biphenyl tetracarboxylicdianhydride/phenylenediamine/carbon black/leveling agent was 88.8/11/0.2, and which dispersion was filtered with a 20 micron Nylon cloth filter.
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Synthesis routes and methods III

Procedure details

Aromatic compounds containing more than one ring may be referred to as ring assemblies. Many compounds of this type are not readily available and have to be produced by condensation of aromatic compounds containing fewer rings, in particular derivatives of benzene. Ring assemblies containing substituent groups, for example --OH or --COOH groups are difficult to obtain and hence such compounds are expensive. Chemical Abstracts, Vol 95 (1981), abstract 115039y discloses the preparation of bisphenols by a coupling reaction of a halophenol in the presence of a palladium catalyst and a base. Using 4-chlorophenol a yield of about 30% of 4,4'-dihydroxybiphenyl was obtained. A coupling reaction using haloaryl compounds in the presence of sodium hydroxide, sodium formate, a surfactant and a palladium on charcoal is disclosed in Synthesis, July 1978, pages 537 and 538. Using the chloro compounds such as chlorobenzene, a yield of only about 50% of biphenyl is obtained in 24 hours. Furthermore, using this process we have found the reaction to be slow, in some instances giving conversions of about 20 % after two hours, and we have been unable to prepare 4,4'-dihydroxybiphenyl.
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haloaryl
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Synthesis routes and methods IV

Procedure details

1.57 g (10 mmol) of bromobenzene and 4.15 g (30 mmol) of K2CO3 are added to a solution of 1.83 g (15 mmol) of phenylboronic acid in 20 ml of tetrahydrofuran. After the mixture has been stirred at room temperature for 15 minutes, 0.21 g (0.15 mmol) of [{Pd[P(C2F5)2O]2H}2(μ-Cl)2], prepared in accordance with Example 13, is added, and the reaction mixture is heated under reflux for 3 hours. After cooling and addition of 100 ml of water, the reaction mixture is extracted with 200 ml of hexane. The organic phase is washed with water and dried using MgSO4. After filtration and removal of the solvent (in vacuo), 0.99 g of biphenyl is isolated as a white solid. The yield is 64%, based on the bromobenzene employed.
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{Pd[P(C2F5)2O]2H}2(μ-Cl)2
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64%

Synthesis routes and methods V

Procedure details

(28 mmol, 1 eq.) of bromobenzene and 9 g (42 mmol, 1.5 eq.) of K3PO4 are added to a solution of 5.13 g (42 mmol, 1.5 eq.) of phenylboronic acid in 60 ml of isopropanol. The mixture is stirred at room temperature for 45 minutes, and 0.02 g (14.03 μmol, 0.05 mol %) of [{Pd[P(C2F5)2O]2H}2(μ-Cl)2], prepared in accordance with Example 13, is subsequently added, and the reaction mixture is stirred at room temperature for 3 hours. After addition of 100 ml of water, the reaction mixture is extracted with 200 ml of hexane. The organic phase is washed with saturated sodium chloride solution and dried using MgSO4. After filtration and removal of the solvent (in vacuo), 3.16 g of biphenyl are isolated as a white solid. The yield is 73%, based on the amount of bromobenzene employed.
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28 mmol
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9 g
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5.13 g
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{Pd[P(C2F5)2O]2H}2(μ-Cl)2
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73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biphenyl-13C12
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
Biphenyl-13C12
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
8
Citations
A Sjödin, RS Jones, JF Focant, C Lapeza… - Environmental …, 2004 - ehp.niehs.nih.gov
Six polybrominated diphenyl ethers (PBDEs), one hexabromobiphenyl [polybrominated biphenyl (PBB)], and one hexachlorobiphenyl [polychlorinated biphenyl (PCB)] were measured …
Number of citations: 226 ehp.niehs.nih.gov
EK Matich, DM Butryn, M Ghafari, V del Solar… - Algal research, 2016 - Elsevier
Microalgae are promising feedstocks for biofuels and other value-added biochemicals. Ettlia oleoabundans, a non-model green microalga, produces increased levels of key precursors …
Number of citations: 11 www.sciencedirect.com
K TAKAYAMA, H MIYATA, O AOZASA… - Food Hygiene and …, 1991 - jstage.jst.go.jp
On the basis of the total diet-market basket method, about one hundred kinds of food were respectively purchased in 1977, 1985 and 1990 in Osaka, Japan, and they were cooked, …
Number of citations: 45 www.jstage.jst.go.jp
W He, N Qin, X Kong, W Liu, Q He, H Ouyang… - Science of the total …, 2013 - Elsevier
Suspended particulate matter (SPM) and surface sediment samples were collected from Lake Chaohu to investigate the residues, congener profile, and spatial distribution of …
Number of citations: 41 www.sciencedirect.com
C Liu, L Zhang, C Fan, F Xu, K Chen, X Gu - Chemosphere, 2017 - Elsevier
The Nanfei River is by many measures the most heavily polluted tributary to Lake Chaohu. In this study, the temporal occurrence and sources of four classes of persistent organic …
Number of citations: 42 www.sciencedirect.com
SC Travis - 2021 - search.proquest.com
Organic contaminant exposure is a concern for both humans and wildlife due to long lasting and potential harmful effects. The research presented here investigates to organic …
Number of citations: 0 search.proquest.com
高山幸司, 宮田秀明, 青笹治, 味村真弓, 樫本隆 - 食品衛生学雑誌, 1991 - jlc.jst.go.jp
大阪府において, 1977, 1985及び1990年にトータルダイエット-マーケットバスケット法によって採取, 調理後, 13群に分別保存されていた39試料を用いて食事経由の polychlorinated dibenzo-p-…
Number of citations: 25 jlc.jst.go.jp
S Schwirzer - 1998 - books.google.com
Markmann, A., Hofmaier, AM, Schwirzer, SMG, Schramm, K.-W., Wiebel, FJ, Kettrup, A.(1998), A test system for determination of the toxic potencies of PHAH in environmental samples …
Number of citations: 2 books.google.com

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